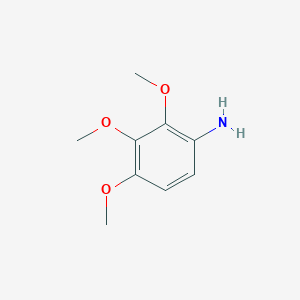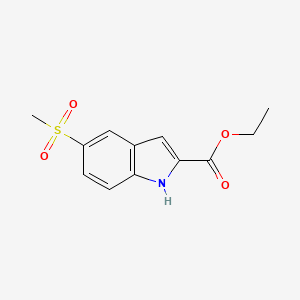
2-(4-Methoxy-3-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Methoxy-3-methylphenyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound has a molecular formula of C12H17NO and a molecular weight of 191.27 .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The structure of “2-(4-Methoxy-3-methylphenyl)pyrrolidine” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a strategic choice, as they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 293.9±40.0 °C and a predicted density of 1.010±0.06 g/cm3 .Applications De Recherche Scientifique
Corrosion Inhibition
2-(4-Methoxy-3-methylphenyl)pyrrolidine has been studied for its corrosion inhibition properties. Research demonstrates the effectiveness of pyridine derivatives, closely related to pyrrolidine compounds, in protecting mild steel in acidic environments. These inhibitors are predominantly cathodic and adhere to Langmuir's adsorption isotherm, creating protective films on steel surfaces (Ansari, Quraishi, & Singh, 2015).
Synthesis and Anti-inflammatory Activities
Another significant application is in the synthesis of compounds with potential anti-inflammatory and analgesic properties. For instance, derivatives of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, structurally related to pyrrolidine, have shown comparable anti-inflammatory activities to common drugs like indomethacin, but with reduced ulcerogenic effects (Ikuta et al., 1987).
Development of Pharmaceutical Agents
Research on pyrrolidine derivatives, closely related to 2-(4-Methoxy-3-methylphenyl)pyrrolidine, has led to the development of compounds with potential pharmaceutical applications. These compounds, including pyrrolidin-2-one derivatives, have been evaluated for their antiarrhythmic and antihypertensive effects, showcasing their potential in cardiovascular therapies (Malawska et al., 2002).
Catalysis and Structural Chemistry
Pyrrolidine derivatives play a crucial role in catalysis and structural chemistry. Their use in asymmetric Grignard cross-coupling reactions and the structural analysis of their palladium(II) complexes highlight their versatility in synthetic chemistry (Nagel & Nedden, 1997).
Safety And Hazards
While specific safety and hazard information for “2-(4-Methoxy-3-methylphenyl)pyrrolidine” was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, skin contact, and eye contact, and using the compound only in well-ventilated areas .
Propriétés
IUPAC Name |
2-(4-methoxy-3-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-8-10(5-6-12(9)14-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAJFHAIWRDAGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCN2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281540 |
Source


|
| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-methylphenyl)pyrrolidine | |
CAS RN |
887361-09-3 |
Source


|
| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887361-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














